molecular formula C13H22N4OS B4283612 N-CYCLOPROPYL-2-[(4,5-DIISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

N-CYCLOPROPYL-2-[(4,5-DIISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

Cat. No.: B4283612
M. Wt: 282.41 g/mol
InChI Key: JNTKJYPSYUHPDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-CYCLOPROPYL-2-[(4,5-DIISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

N-CYCLOPROPYL-2-[(4,5-DIISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE can be compared with other triazole derivatives such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and 1,2,3-triazoles . These compounds share similar structural features but differ in their specific applications and biological activities. For example, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines are known for their anticancer and antimicrobial properties, while 1,2,3-triazoles are widely used in drug discovery and materials science .

By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific fields.

Properties

IUPAC Name

N-cyclopropyl-2-[[4,5-di(propan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4OS/c1-8(2)12-15-16-13(17(12)9(3)4)19-7-11(18)14-10-5-6-10/h8-10H,5-7H2,1-4H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTKJYPSYUHPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(N1C(C)C)SCC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-CYCLOPROPYL-2-[(4,5-DIISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
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N-CYCLOPROPYL-2-[(4,5-DIISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
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N-CYCLOPROPYL-2-[(4,5-DIISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
Reactant of Route 4
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N-CYCLOPROPYL-2-[(4,5-DIISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
Reactant of Route 5
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N-CYCLOPROPYL-2-[(4,5-DIISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
Reactant of Route 6
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N-CYCLOPROPYL-2-[(4,5-DIISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

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